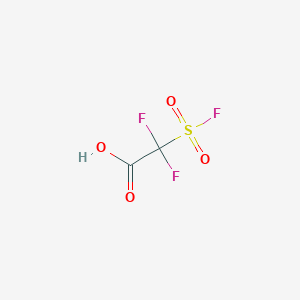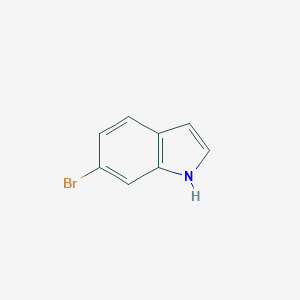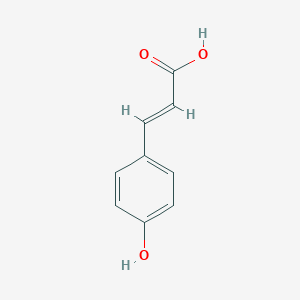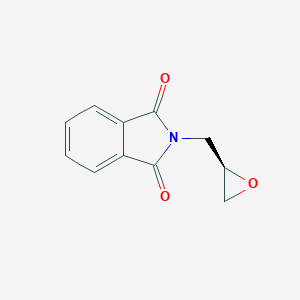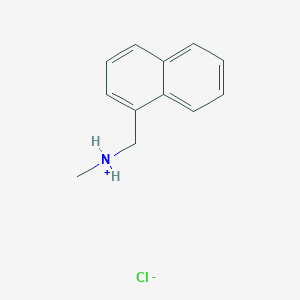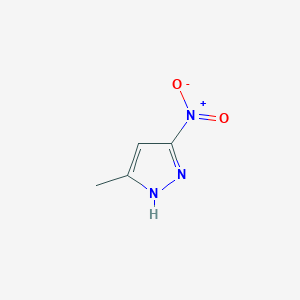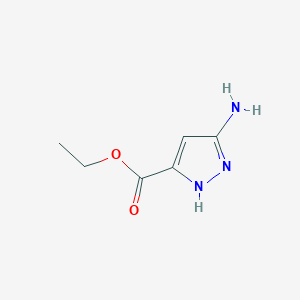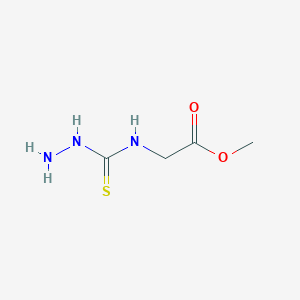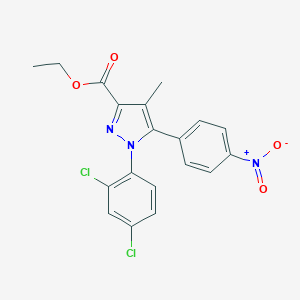
1-(2,4-Dichlorophenyl)-4-methyl-5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic Acid Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dichlorophenyl)-4-methyl-5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic Acid Ethyl Ester is a useful research compound. Its molecular formula is C19H15Cl2N3O4 and its molecular weight is 420.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2,4-Dichlorophenyl)-4-methyl-5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic Acid Ethyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-Dichlorophenyl)-4-methyl-5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic Acid Ethyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agricultural Herbicide
This compound is structurally related to Nitrofen, a previously used agricultural herbicide. It was primarily utilized for controlling broad-leaved weeds and annual grasses in cereal crops, fruits, and vegetables. Its mode of action involves inhibiting photosynthesis and cell respiration, leading to the death of unwanted plants .
Antimicrobial Activity
Indole derivatives, which share a similar core structure with this compound, have been reported to exhibit antimicrobial properties. They can be synthesized to target a variety of pathogenic bacteria and fungi, potentially leading to new treatments for infectious diseases .
Antiviral Agents
Indole derivatives have been explored for their antiviral activities, particularly against RNA and DNA viruses. By modifying the indole structure, researchers aim to develop new drugs that can prevent viral replication and spread .
Plant Growth Regulators
Indole-3-acetic acid, a plant hormone, is structurally related to this compound and is involved in regulating plant growth. Derivatives of indole can mimic these hormones and are used to promote or inhibit growth, flowering, and fruiting in various agricultural applications .
Propriétés
IUPAC Name |
ethyl 1-(2,4-dichlorophenyl)-4-methyl-5-(4-nitrophenyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O4/c1-3-28-19(25)17-11(2)18(12-4-7-14(8-5-12)24(26)27)23(22-17)16-9-6-13(20)10-15(16)21/h4-10H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXPQSBSFOAMSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1C)C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-4-methyl-5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic Acid Ethyl Ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

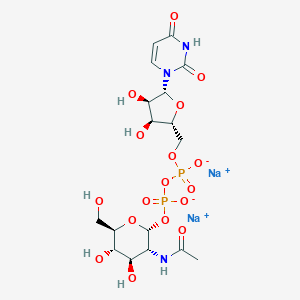
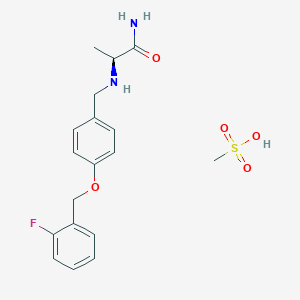

![4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B116667.png)
